Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine
Description
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine is a tertiary amine featuring a pyridin-2-yl group and a 4-methylphenyl substituent attached to a central methylamine moiety. Pyridine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities . The 4-methylphenyl group enhances lipophilicity, which may improve membrane permeability, while the pyridine ring contributes to hydrogen-bonding interactions and electronic effects .
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMMSVFORYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine typically involves the reaction of 4-methylbenzyl chloride with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in the production of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and aromatic systems in Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine are susceptible to oxidation under specific conditions:
-
Amine Oxidation :
Tertiary amines typically resist oxidation, but strong oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) may convert the amine to an N-oxide derivative. For example, pyridine-containing amines undergo N-oxidation at the nitrogen atom .Conditions : 10% H₂O₂ in acetic acid at 60°C for 6–12 hours .
-
Aromatic Ring Oxidation :
The electron-rich 4-methylphenyl group may undergo oxidation at the methyl substituent. Strong oxidants like potassium permanganate (KMnO₄) in acidic media can convert the methyl group to a carboxylic acid .
Table 1: Oxidation Reactions and Outcomes
| Reagent | Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 8 hours | N-Oxide derivative | 65–75 | |
| KMnO₄ | H₂SO₄, reflux, 4 hours | (4-Carboxyphenyl)(pyridin-2-yl)methylamine | 50–60 |
Reduction Reactions
The pyridine ring and methylphenyl group influence reduction pathways:
-
Pyridine Ring Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative. This reaction is stereoselective, favoring cis-addition of hydrogen . -
Amine Functionalization :
The tertiary amine may undergo reductive alkylation with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) .
Table 2: Reduction Reactions and Outcomes
| Reagent | Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| H₂ (50 psi), Pd-C | Ethanol, 12 hours | Piperidine derivative | 80–85 | |
| NaBH₃CN + RCHO | MeOH, rt, 24 hours | Alkylated amine | 70–75 |
Substitution and Hydrolysis Reactions
The amine group participates in nucleophilic substitution under acidic conditions:
-
Acid-Catalyzed Hydrolysis :
In concentrated HCl or H₂SO₄, the amine may form ammonium salts, which can hydrolyze to secondary amines or alcohols depending on the reaction pathway .
Table 3: Hydrolysis Reactions and Outcomes
| Reagent | Conditions | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 6 hours | Secondary amine + alcohol | 60–70 | |
| H₂SO₄ (conc.) | 100°C, 3 hours | Sulfonated derivatives | 55–65 |
Catalytic Reactions
Transition-metal catalysis enables functionalization of the aromatic rings:
-
Cross-Coupling Reactions :
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine or phenyl rings .
Table 4: Catalytic Reactions and Outcomes
| Catalyst | Substrate | Major Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-Bromotoluene | Biaryl derivative | 75–80 | |
| NiCl₂(dppe) | Vinyl bromide | Alkylated pyridine | 65–70 |
Mechanistic Insights
-
N-Oxidation : Proceeds via a radical mechanism involving hydroxyl radicals (HO- ) .
-
Pyridine Hydrogenation : Follows a stepwise addition of hydrogen to the aromatic ring, mediated by metal-surface interactions .
-
Acid Hydrolysis : Involves protonation of the amine, followed by nucleophilic attack by water .
Comparison with Analogues
| Compound | Key Reaction Differences | Reference |
|---|---|---|
| N-Methylpyridin-2-amine | Faster N-oxidation due to lower steric hindrance | |
| (4-Methylphenyl)methylamine | No pyridine-mediated electronic effects |
Scientific Research Applications
Medicinal Chemistry
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine serves as a crucial building block in the synthesis of complex organic molecules. Its structural properties allow it to be utilized in developing novel therapeutic agents.
Case Study: RORγt Inverse Agonists
- A series of derivatives based on this compound were developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The study demonstrated that modifying stereochemical configurations significantly impacted the biological activity of these derivatives, highlighting the importance of spatial orientation in drug efficacy .
Case Study: Anti-Angiogenic Activity
- Another study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their anti-angiogenic properties and DNA cleavage abilities, revealing structure-activity relationships (SAR) that inform the design of more potent antibacterial agents .
Biochemistry
The compound has been investigated for its potential antimicrobial and antiproliferative properties. Research suggests that it may interact with specific biological targets like enzymes or receptors, although the exact mechanisms remain to be fully elucidated.
Binding Affinity Studies
- Interaction studies have focused on this compound's binding affinity to various molecular targets, which could lead to diverse biological effects depending on its application context. Further research is necessary to clarify these pathways and their implications for therapeutic applications .
Virology
This compound has shown promise in antiviral research.
Case Study: Influenza A Inhibition
- In a study examining indole derivatives, one compound demonstrated significant inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) value of 17. This suggests that derivatives of this compound could be explored further for their antiviral potential .
Mechanism of Action
The mechanism of action of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, or bonding motifs. Key comparisons include:
| Compound Name | Substituents/Modifications | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine | 4-methylphenyl, pyridin-2-yl, methylamine | C₁₄H₁₆N₂ | Tertiary amine; electron-donating methyl group on phenyl ring | N/A |
| (4-Fluorophenyl)(pyridin-2-yl)methylamine | 4-fluorophenyl instead of 4-methylphenyl | C₁₃H₁₃FN₂ | Electron-withdrawing fluorine substituent; impacts basicity and solubility | |
| (4-Methyl-benzylidene)-pyridin-2-yl-amine (3b) | Imine linkage (C=N) instead of amine | C₁₃H₁₂N₂ | Schiff base; less stable than amine; potential for reversible interactions | |
| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine | Pyridin-2-amine with 3-methylphenyl | C₁₃H₁₄N₂ | Secondary amine; steric effects from ortho-methyl group | |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine core instead of pyridine | C₁₁H₁₁N₃O | Dual nitrogen atoms in pyrimidine enhance hydrogen-bonding capacity |
Key Observations :
- Electronic Effects : The 4-methyl group (electron-donating) in the target compound increases phenyl ring electron density compared to the 4-fluoro analog . This may enhance π-π stacking interactions in biological targets.
- Stability : Unlike Schiff bases (e.g., 3b), the tertiary amine structure offers greater hydrolytic stability, favoring pharmaceutical applications .
Physicochemical Properties
While direct data are unavailable, inferences from analogs suggest:
- Basicity : The pyridine nitrogen (pKa ~5-6) is less basic than aliphatic amines but more basic than pyrimidines. The 4-methyl group may slightly increase amine basicity by donating electron density .
- Solubility : Moderate aqueous solubility due to the pyridine ring’s polarity, but enhanced lipophilicity from the 4-methylphenyl group may favor organic solvents .
- Melting Point : Likely higher than Schiff base analogs (e.g., 3b, mp ~120–150°C) due to stronger intermolecular forces in crystalline amines .
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogs like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, dihedral angles between aromatic rings range from 29° to 46°, influencing packing and solubility .
- Hydrogen Bonding : The pyridine nitrogen may form weak hydrogen bonds, while methyl groups contribute to van der Waals interactions in crystal lattices .
Biological Activity
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and receptor inhibition. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound can be characterized by its chemical formula and structural features:
- Chemical Formula : CHN
- IUPAC Name : this compound
The synthesis typically involves the reaction of 4-methylphenyl and pyridin-2-yl derivatives through nucleophilic substitution or coupling reactions, often utilizing catalysts to enhance yield and purity .
2.1 Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound's structural features contribute to its ability to bind effectively to these targets:
| Compound | Target Kinase | Inhibition Percentage at 10 nM |
|---|---|---|
| Analogue 11 | EGFR | 91% |
| Analogue 13 | HER-2 | 92% |
These findings suggest that this compound may also act as a potent inhibitor against similar kinases, potentially leading to reduced tumor growth .
The proposed mechanism of action involves the binding of the compound to the ATP pocket of RTKs, disrupting their activity. This interaction is crucial for inhibiting the signaling pathways that promote cancer cell survival and proliferation. Molecular docking studies have demonstrated favorable binding conformations, indicating that structural modifications can enhance potency and selectivity against specific kinases .
3. Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Pyridine Ring : Essential for receptor binding.
- Methyl Group on Phenyl Ring : Increases lipophilicity, aiding in membrane penetration.
Studies have shown that modifications to these groups can significantly alter the compound's efficacy and selectivity .
4.1 In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate to significant cytotoxicity against various cancer cell lines, including:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
Table summarizing cytotoxicity results:
| Cell Line | IC (µM) | Activity Level |
|---|---|---|
| K-562 | 15 | Moderate |
| MCF-7 | 20 | Significant |
These results underscore its potential as a therapeutic agent in oncology .
4.2 Clinical Relevance
While direct clinical studies on this compound remain limited, compounds with similar structures have been successfully integrated into treatment regimens for various cancers, highlighting the relevance of ongoing research into this class of molecules .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of (4-methylphenyl)(pyridin-2-yl)methanone with methylamine in the presence of sodium cyanoborohydride under acidic conditions can yield the target amine. Alternatively, nucleophilic substitution reactions involving pyridinylmethyl halides and methylamine derivatives have been reported for analogous structures . Purification often involves column chromatography, and yields are optimized by controlling reaction temperature and stoichiometry.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are used to confirm proton environments and carbon connectivity, particularly distinguishing aromatic protons (pyridin-2-yl) from methyl groups.
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves molecular geometry, bond lengths (e.g., C–N ≈ 1.47 Å), and intermolecular interactions like hydrogen bonding (e.g., C–H···O/N) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] peak).
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry?
The pyridin-2-yl and amine groups serve as electron-rich donor sites for transition metals (e.g., Co, Cu). Coordination modes include:
- Monodentate binding : Pyridyl nitrogen coordinates to metal centers, forming complexes with distorted trigonal bipyramidal geometries.
- Chelation : The amine and pyridyl groups together stabilize metal ions, as seen in cobalt(II) complexes with Co–N bond lengths of 2.154(2) Å . Applications include catalysis (e.g., oxidation/reduction reactions) and bioinorganic studies (e.g., mimicking metalloenzyme active sites).
Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended . Key analyses include:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic/electrophilic sites).
- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies charge transfer between the pyridyl ring and methyl groups.
- Reaction Pathways : Transition-state calculations elucidate mechanisms, such as amine protonation or metal-ligand bond formation.
Q. How can contradictions in experimental data (e.g., crystallographic vs. spectroscopic bond lengths) be resolved?
- Cross-validation : Compare X-ray crystallography data (e.g., Co–O bond = 2.003(2) Å ) with DFT-optimized geometries.
- Temperature-Dependent Studies : Variable-temperature NMR or crystallography accounts for dynamic effects (e.g., ligand flexibility).
- Error Analysis : Assess systematic errors in crystallographic refinement (e.g., using CrysAlis RED ) or instrumental limitations in spectroscopy.
Methodological Considerations
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Functional Group Modulation : Introduce electron-withdrawing/donating groups (e.g., fluoro, nitro) at the 4-methylphenyl or pyridin-2-yl positions to alter electronic properties.
- Metal Complex Screening : Test ligand-metal stoichiometry (1:1 vs. 2:1) to enhance catalytic or biological activity .
- High-Throughput Crystallography : Use automated platforms (e.g., Oxford Diffraction Gemini ) to rapidly screen derivatives.
Q. How are intermolecular interactions leveraged in crystal engineering?
- Hydrogen Bonding : C–H···N/O interactions (e.g., 2.50–2.80 Å) stabilize crystal packing .
- π-π Stacking : Aromatic pyridyl and phenyl rings arrange in offset parallel configurations (3.4–3.6 Å spacing) .
- Solvent Effects : Polar solvents (e.g., methanol) promote specific polymorphs by modulating solubility and nucleation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
